1-(5-O-Benzoyl-2,3-dideoxy-2,3-difluoro-beta-D-arabinofuranosyl)thymine
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Overview
Description
1-(5-O-Benzoyl-2,3-dideoxy-2,3-difluoro-beta-D-arabinofuranosyl)thymine is a synthetic nucleoside analog. This compound is characterized by the presence of a benzoyl group at the 5-O position, and the absence of hydroxyl groups at the 2 and 3 positions, which are replaced by fluorine atoms. These modifications confer unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-O-Benzoyl-2,3-dideoxy-2,3-difluoro-beta-D-arabinofuranosyl)thymine typically involves multiple steps. One common approach starts with the protection of the hydroxyl groups of a suitable sugar precursor, followed by selective fluorination at the 2 and 3 positions. The benzoyl group is then introduced at the 5-O position through esterification. The final step involves the coupling of the modified sugar with thymine under conditions that promote glycosidic bond formation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and high-throughput purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(5-O-Benzoyl-2,3-dideoxy-2,3-difluoro-beta-D-arabinofuranosyl)thymine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiols can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiol derivatives, while hydrolysis can produce the deprotected nucleoside .
Scientific Research Applications
1-(5-O-Benzoyl-2,3-dideoxy-2,3-difluoro-beta-D-arabinofuranosyl)thymine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.
Biology: Studied for its interactions with enzymes involved in DNA replication and repair.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of new pharmaceuticals and diagnostic tools.
Mechanism of Action
The mechanism of action of 1-(5-O-Benzoyl-2,3-dideoxy-2,3-difluoro-beta-D-arabinofuranosyl)thymine involves its incorporation into DNA or RNA chains during replication. The presence of fluorine atoms and the benzoyl group can interfere with the normal functioning of polymerases and other enzymes, leading to the termination of chain elongation or the induction of mutations. This makes the compound a potential candidate for antiviral and anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
- 2’,3’-Dideoxy-2’,3’-difluoro-beta-D-arabinofuranosylcytosine
- 2’,3’-Dideoxy-2’,3’-difluoro-beta-D-arabinofuranosyladenine
- 2’,3’-Dideoxy-2’,3’-difluoro-beta-D-arabinofuranosylguanine
Uniqueness
1-(5-O-Benzoyl-2,3-dideoxy-2,3-difluoro-beta-D-arabinofuranosyl)thymine is unique due to the presence of the benzoyl group at the 5-O position, which can enhance its lipophilicity and cellular uptake. Additionally, the fluorine atoms at the 2 and 3 positions can increase its stability and resistance to enzymatic degradation compared to other nucleoside analogs .
Properties
CAS No. |
132776-20-6 |
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Molecular Formula |
C17H16F2N2O5 |
Molecular Weight |
366.32 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-3,4-difluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C17H16F2N2O5/c1-9-7-21(17(24)20-14(9)22)15-13(19)12(18)11(26-15)8-25-16(23)10-5-3-2-4-6-10/h2-7,11-13,15H,8H2,1H3,(H,20,22,24)/t11-,12-,13+,15-/m1/s1 |
InChI Key |
BQAZBEVMDFZUOP-GUIRCDHDSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)COC(=O)C3=CC=CC=C3)F)F |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(=O)C3=CC=CC=C3)F)F |
Origin of Product |
United States |
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